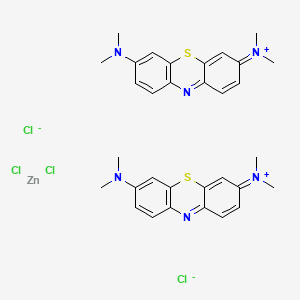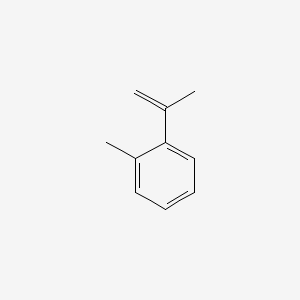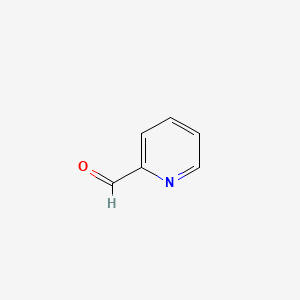
乙二醇二缩水甘油醚
描述
Ethylene glycol diglycidyl ether is an organic compound used to cross-link polymers . It has the empirical formula C8H14O4 and a molecular weight of 174.19 . It is used in the pharmaceutical and biomaterial sectors, particularly for surface modification and in membrane technology .
Synthesis Analysis
The product is synthesized by adding diethylene glycol and a Lewis acid catalyst into a reactor and streaming in epichlorohydrin slowly to control the exothermic reaction . This forms the halohydrin, which is dehydrochlorinated with sodium hydroxide, forming the diglycidyl ether .Molecular Structure Analysis
The molecular structure of EGDGE consists of two glycidyl groups connected by an ethylene glycol bridge . The InChI string representation of its structure isInChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 . Chemical Reactions Analysis
EGDGE is known to react with proteins covalently or non-covalently . It can undergo hydrolysis followed by ring cleavage reaction in aqueous solution, yielding a hydroxyl group . It has also been used in the formation of hydrogel polymer matrices during gelatin crosslinking .Physical And Chemical Properties Analysis
EGDGE has a refractive index of n20/D 1.463, a boiling point of 112 °C/4.5 mmHg, and a density of 1.118 g/mL at 25 °C .科学研究应用
生物传感器制备
EGDE 用于共价酶固定化,特别是在微电极生物传感器的制造中。这些基于葡萄糖氧化酶、d-氨基酸氧化酶和使用 EGDE 固定化的谷氨酸氧化酶的生物传感器表现出高灵敏度和快速响应时间,使其适用于体内生物过程观察。它们的酶活性在适当的储存条件下在数月内保持稳定,展示了 EGDE 在生物传感器技术中的潜力 (Vasylieva 等人,2011)。
离子导电网络聚合物的合成
EGDE 是合成具有高热稳定性、低结晶度、低玻璃化转变温度和良好离子电导率的网络聚合物的关键组分。这些网络聚合物在需要高离子电导率的应用中显示出前景 (Matsumoto & Endo,2009)。
聚合动力学
EGDE 在多组分环氧胺的固化动力学中起着重要作用。它与其他组分的相互作用会影响反应速率,并可用于预测不同温度和组成的影响 (Swier 等人,2005)。
用于电池的固体聚合物电解质
在储能领域,基于 EGDE 的固体聚合物电解质表现出优异的电化学稳定性和相当大的离子电导率,使其适用于可充电电池 (Cui 等人,2017)。
蛋白质分离
EGDE 交联的壳聚糖膜用于离子交换模式中的蛋白质分离。这些膜具有可控的孔径、良好的机械性能和高离子交换容量 (Zeng & Ruckenstein,1998)。
UV 固化稀释剂
EGDE 已合成用于作为阳离子型 UV 固化稀释剂,展示了其在涂料应用中的多功能性 (陈桂良,2011)。
废水处理
EGDE 改性材料已针对废水处理中的染料吸附去除进行了优化,展示了其在环境应用中的潜力 (Jawad 等人,2020)。
蛋白质交联
EGDE 已被用作血红蛋白等蛋白质的交联剂,改变了它们的性质,可用于红细胞替代品和其他生物技术应用 (Lu 等人,2006)。
CO2 分离膜
基于 PEGDE 的膜已开发用于 CO2 分离,表现出优异的气体传输性能,适用于工业应用 (Dai 等人,2017)。
陶瓷凝胶浇铸
EGDE 已被研究用于陶瓷的凝胶浇铸,证明在提高凝胶体的溶解度、粘度和性能方面有效 (Mao 等人,2008)。
作用机制
Target of Action
Ethylene glycol diglycidyl ether (EGDE) is a chemical compound with the molecular formula C8H14O4 . It is primarily used as a reactive diluent for epoxy resin . It is also used in the production of low-viscosity composites, casting plastics, impregnating liquids, adhesives, and resin modifiers .
Mode of Action
EGDE is an aliphatic epoxy monomer that can be used as a diepoxy crosslinker . It forms covalent bonds with its targets, creating a network structure. This network structure is formed through one-pot crosslinking, which involves the simultaneous formation of multiple crosslinks . The crosslinking process enhances the hydrogen bonding between the targets and the EGDE, resulting in a denser network structure .
Biochemical Pathways
EGDE affects the biochemical pathways by acting as a crosslinker. In a study, a bio-conjugated redox network matrix based on glucose dehydrogenase, thionine (a diamine-containing mediator), and EGDE was developed on a glassy carbon electrode . The electrons from the enzyme diffuse through the network, producing a glucose oxidation current .
Pharmacokinetics
It is known that egde is soluble in organic solvents such as ethanol, acetone, and benzene, and slightly soluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of EGDE’s action is the formation of a crosslinked network structure. This structure enhances the mechanical properties of the material it is incorporated into . For example, in a study, the tensile strength of a soy protein-based material increased by 266.82% when EGDE was used as a crosslinker .
Action Environment
The action of EGDE can be influenced by environmental factors. For instance, it should be used only in well-ventilated areas due to the risk of inhalation . It is also sensitive to heat, forming explosive mixtures with air on intense heating . Therefore, the environment in which EGDE is used can significantly impact its action, efficacy, and stability.
未来方向
EGDGE is being explored for its potential in green packaging applications due to its ability to improve the thermal, mechanical, and gas barrier properties of poly(lactic acid)/lignin bio-composites . It is also being studied for its potential use in the development of biodegradable protein-based materials .
生化分析
Biochemical Properties
Ethylene glycol diglycidyl ether has epoxy groups at both ends, which can react with amino, hydroxyl, carboxyl, and other active groups . This property allows it to interact with various enzymes, proteins, and other biomolecules, forming covalent bonds and altering their structure and function.
Cellular Effects
In cellular systems, Ethylene glycol diglycidyl ether has been shown to have significant effects. For instance, it has been used to reinforce protein-based composite films, enhancing their mechanical and barrier properties . Exposure to high concentrations of Ethylene glycol diglycidyl ether can cause skin irritation and serious eye damage .
Molecular Mechanism
The molecular mechanism of Ethylene glycol diglycidyl ether involves its epoxy groups reacting with active groups in biomolecules. This can lead to the formation of covalent bonds, resulting in changes in the structure and function of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylene glycol diglycidyl ether can change over time. For example, in the production of protein-based composite films, the tensile strength of the films increased significantly over time .
Dosage Effects in Animal Models
In animal models, the effects of Ethylene glycol diglycidyl ether can vary with dosage. For instance, exposure to 10,000 and 20,000 g of Poly(ethylene glycol) diglycidyl ether induced epidermal ulcer formation and hair loss in mice .
属性
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044876 | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2224-15-9, 72207-80-8 | |
| Record name | Glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,2-epoxypropylether)ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] EGDE triggers a conformational transition in silk fibroin from a random coil to a β-sheet structure. This transition, driven by the formation of interstrand cross-links, leads to gelation and influences the hydrogel's mechanical properties. The strength of the hydrogel can be tuned by adjusting the pH of the reaction solution.
ANone: The molecular formula of EGDE is C8H14O4, and its molecular weight is 174.19 g/mol.
A: [] Yes, X-ray fluorescence spectroscopy has been used to study the electronic structure of EGDE, particularly when cross-linked with chitosan. Changes in the oxygen Kα X-ray emission spectra provided insights into the different oxygen environments within the molecule.
A: [] Yes, EGDE can act as a viscosity reducer, plasticizer, and crosslinking agent in soy-based adhesives. Incorporating EGDE can significantly enhance the adhesive's wet shear strength due to the formation of crosslinking structures.
A: [] EGDE, along with glycerol polyglycidyl ether, has shown promise as a gelling agent in the aqueous gel casting of ceramics. Its solubility, viscosity, and ability to form gelled bodies with desirable properties make it suitable for this application.
ANone: While EGDE itself doesn't typically act as a catalyst, it plays a crucial role in phase transfer catalysis reactions.
A: [] EGDE has been successfully used in the synthesis of oligo ethylene glycol diglycidyl ether through phase transfer catalysis. In this process, solid NaOH and tetrabutylammonium hydrogen sulfate (TBAS) were employed, achieving a high selectivity for diether (98%).
ANone: The provided research papers do not offer a detailed exploration of SAR concerning EGDE. Further investigations focusing on modifying the EGDE structure and analyzing the impact on its reactivity and properties could provide valuable insights.
ANone: While the provided research doesn't explicitly discuss SHE regulations related to EGDE, it is crucial to handle and dispose of EGDE and its derivatives following appropriate safety guidelines and regulations.
ANone: The provided papers primarily focus on the material science and chemical applications of EGDE. They do not cover aspects related to pharmacokinetics, pharmacodynamics, efficacy, resistance, toxicology, drug delivery, or biomarkers.
ANone: Various techniques are employed to characterize EGDE-modified materials, including:
- Scanning Electron Microscopy (SEM): [, , ] To examine the surface morphology and microstructure of materials.
- Fourier Transform Infrared (FTIR) Spectroscopy: [, ] To identify functional groups and analyze chemical bonding interactions.
- X-ray Diffraction (XRD): [, ] To investigate the crystalline structure and identify any changes caused by EGDE modification.
- Thermogravimetric Analysis (TGA): [, ] To evaluate the thermal stability and degradation behavior of materials.
- Multi-Angle Laser Light Scattering (MALLS): [] Used in conjunction with size-exclusion HPLC to determine the molecular weight distribution of EGDE-crosslinked proteins like hemoglobin.
ANone: This specific aspect of EGDE's environmental impact and degradation pathways requires further investigation, as it is not extensively discussed in the provided literature.
ANone: These aspects are not extensively covered within the scope of the provided research papers.
A: [] Yes, EGDE treatment does not remove N-glycolylneuraminic acid (Neu5Gc) from xenogeneic tissues. Neu5Gc is a xenoantigen that can trigger immune responses in humans. This presence could contribute to the early immune rejection of EGDE-treated bioprosthetic heart valves.
A: [] Yes, EGDE has been investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin. It offers the advantage of large-scale production without significantly affecting hemoglobin's biological activity.
A: Yes, depending on the application, several alternatives to EGDE exist. For instance, in the preparation of porous silk fibroin gels, glycerol [] can be used as a porogen instead of EGDE.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B3422615.png)
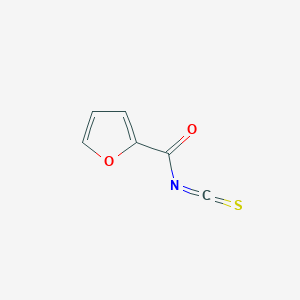
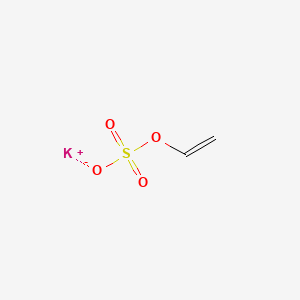
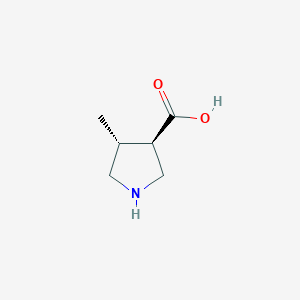
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal](/img/structure/B3422639.png)

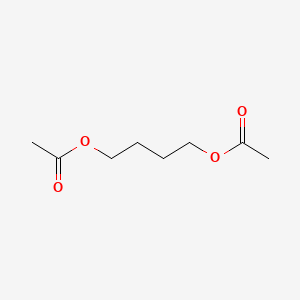
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate](/img/structure/B3422667.png)
